N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex heterocyclic compound. It features a triazolopyrimidine core, which is known for its diverse biological activities. The compound’s structure includes a pyrazole ring, a phenyl group, and a carboxamide functional group, making it a versatile molecule in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N7-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step reactions. One common method includes:
Formation of the Pyrazole Ring: Starting with 3,5-dimethyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine and diketones.
Triazolopyrimidine Core Construction: The triazolopyrimidine core is formed by reacting appropriate precursors such as 5-aminopyrimidine with azides under cyclization conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands .
Types of Reactions:
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of pyrazole N-oxides.
Reduction: Conversion to primary amines.
Substitution: Halogenated derivatives of the phenyl group.
Scientific Research Applications
N~7~-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Molecular Targets: It targets enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: The inhibition of these enzymes can disrupt signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrazole: Shares the pyrazole ring structure but lacks the triazolopyrimidine core.
5-Phenyl-1,2,4-triazole: Contains the triazole ring but does not have the pyrazole moiety.
Uniqueness: N7-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its combination of the pyrazole ring, triazolopyrimidine core, and phenyl group, which confer a broad range of biological activities and synthetic versatility.
Properties
Molecular Formula |
C20H21N7O |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H21N7O/c1-13-9-15(3)26(25-13)11-14(2)23-19(28)18-10-17(16-7-5-4-6-8-16)24-20-21-12-22-27(18)20/h4-10,12,14H,11H2,1-3H3,(H,23,28) |
InChI Key |
HKNJVPKTIODGAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4)C |
Origin of Product |
United States |
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